PAR2 Receptor Antagonist Target Assignment: Database-Curated Evidence vs. Unannotated Regioisomers
The target compound (CAS 1219949-42-4) is explicitly annotated in the Therapeutic Target Database (TTD) and DrugMap as 'Piperidine derivative 3' (PMID26936077-Compound-20), a small-molecule antagonist of human Proteinase-Activated Receptor 2 (PAR2), assigned to Proximagen Ltd. with patented status for inflammation and solid tumor indications [1]. In contrast, the regioisomeric analogs CAS 1219982-75-8 (3-substituted), AMB21956973 (4-substituted), and CAS 98562-52-8 (N-substituted) have no corresponding PAR2 target annotation in any authoritative drug-target database, and no published PAR2 activity data were identified for these analogs in public literature searches [2]. This represents a qualitative presence-vs-absence differentiation: PAR2 target linkage is documented for the 2-substituted compound and absent for the closest regioisomers.
| Evidence Dimension | PAR2 receptor antagonist annotation in authoritative drug-target databases (TTD/DrugMap) |
|---|---|
| Target Compound Data | Annotated as PAR2 antagonist; indication: inflammation, solid tumour/cancer; status: patented |
| Comparator Or Baseline | CAS 1219982-75-8 (3-substituted regioisomer): no PAR2 annotation found; CAS 98562-52-8 (N-substituted): no PAR2 annotation found |
| Quantified Difference | Qualitative: presence vs. absence of PAR2 target linkage in curated databases |
| Conditions | Database curation: TTD, DrugMap, PubChem BioAssay, BindingDB, ChEMBL (searched September 2025) |
Why This Matters
For researchers initiating PAR2-focused screening campaigns or building SAR datasets, the 2-substituted compound is the only regioisomer in this series with documented PAR2 pathway linkage, making it the rational starting point for pharmacological validation, while substitution with unannotated analogs introduces target-engagement uncertainty.
- [1] DrugMap ID: DM80XRM. Piperidine derivative 3 (PMID26936077-Compound-20). PAR2 antagonist. Proximagen Ltd. Indications: Inflammation, Solid tumour/cancer. View Source
- [2] Therapeutic Target Database (TTD). Drug ID: D04YKO (Piperidine derivative 2, PMID26936077-Compound-17) and D0S6SJ (Piperidine derivative 3, PMID26936077-Compound-20). PAR2 antagonist annotation present only for the 2-substituted series compounds. View Source
